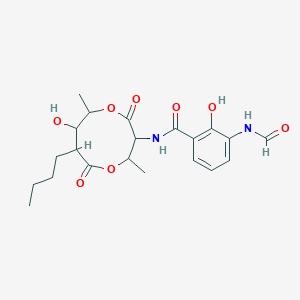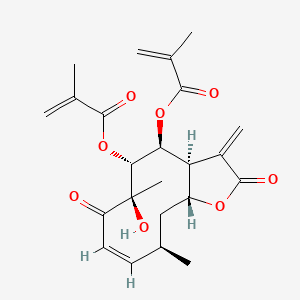
Juanislamin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Juanislamin is a sesquiterpene lactone isolated from the plant Calea urticifolia. It has been studied for its gastroprotective properties, particularly in the context of ethanol-induced gastric lesions in rats . This compound has shown significant potential in protecting the gastric mucosa from damage, making it a subject of interest in the field of natural product research.
Métodos De Preparación
Juanislamin is typically isolated from the dichloromethane extract of Calea urticifolia. The isolation process involves bioassay-guided fractionation, where the plant extract is separated into different fractions, and the active compound is identified through various chromatographic techniques . The specific synthetic routes and industrial production methods for this compound have not been extensively documented, as it is primarily obtained from natural sources.
Análisis De Reacciones Químicas
Juanislamin undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include indomethacin, NG-Nitro-l-arginine methyl ester hydrochloride, and N-ethylmaleimide . These reactions help in understanding the compound’s mechanism of action and its interaction with different biological pathways. The major products formed from these reactions are typically analyzed to determine the compound’s efficacy and potential side effects.
Aplicaciones Científicas De Investigación
Juanislamin has been extensively studied for its gastroprotective effects. It has shown significant potential in protecting the gastric mucosa from ethanol-induced damage, making it a promising candidate for the treatment of peptic ulcer disease Additionally, this compound’s anti-inflammatory properties have been explored in various biological and medical research contexts
Mecanismo De Acción
The mechanism of action of Juanislamin involves its interaction with various biological pathways. Studies have shown that its gastroprotective effect does not involve prostaglandins, nitric oxide, or sulfhydryl groups . This indicates that this compound may exert its effects through alternative pathways, which are yet to be fully understood. Further research is needed to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparación Con Compuestos Similares
Juanislamin is similar to other sesquiterpene lactones such as 2,3-epoxythis compound, calealactone B, and calein D, which are also isolated from Calea urticifolia . These compounds share a germacrane skeleton and exhibit gastroprotective properties. this compound has shown slightly higher potency compared to these similar compounds, highlighting its uniqueness and potential as a more effective therapeutic agent.
Propiedades
Número CAS |
75628-10-3 |
|---|---|
Fórmula molecular |
C23H28O8 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
[(3aS,4S,5R,6R,8Z,10R,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-5-(2-methylprop-2-enoyloxy)-2,7-dioxo-3a,4,5,10,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H28O8/c1-11(2)20(25)30-18-17-14(6)22(27)29-15(17)10-13(5)8-9-16(24)23(7,28)19(18)31-21(26)12(3)4/h8-9,13,15,17-19,28H,1,3,6,10H2,2,4-5,7H3/b9-8-/t13-,15+,17-,18-,19+,23-/m0/s1 |
Clave InChI |
TXWWBAZJPNQNMZ-SNUAIDGUSA-N |
SMILES isomérico |
C[C@@H]/1C[C@@H]2[C@@H]([C@@H]([C@H]([C@@](C(=O)/C=C1)(C)O)OC(=O)C(=C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
SMILES canónico |
CC1CC2C(C(C(C(C(=O)C=C1)(C)O)OC(=O)C(=C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


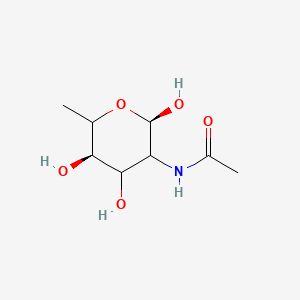
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)
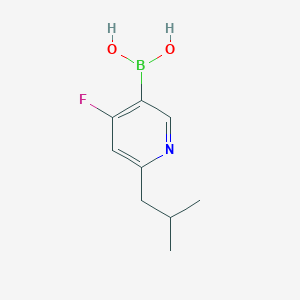
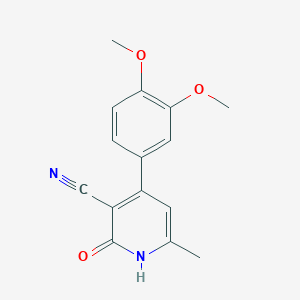
![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)
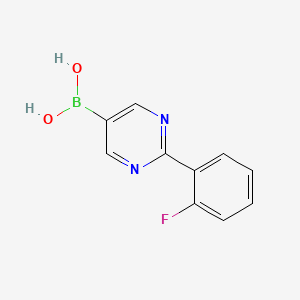
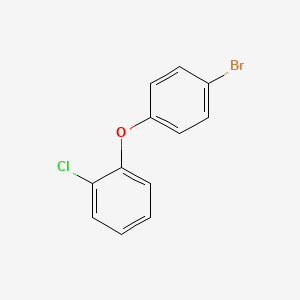
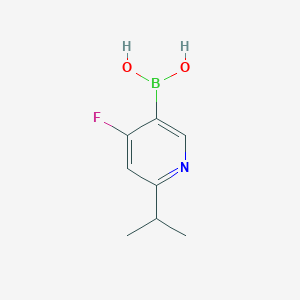
![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B14081161.png)
![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)
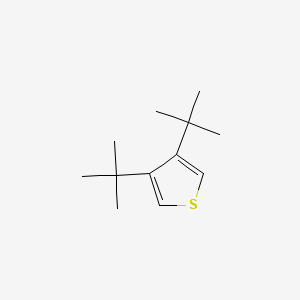
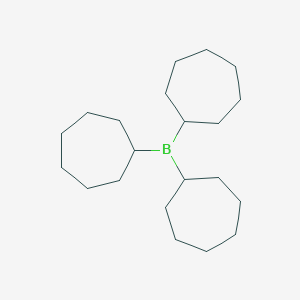
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
